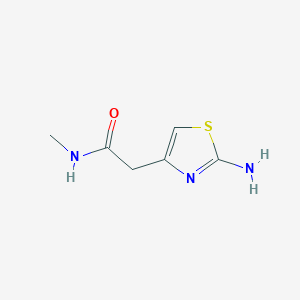

N-(2-Amino-1,3-thiazol-4-yl)-N-methylacetamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide” has been reported. For instance, the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles was achieved by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another example involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Wissenschaftliche Forschungsanwendungen

Antibakterielle Anwendungen

2-Aminothiazol-Derivate wurden als Ausgangsstoffe für die Synthese von Verbindungen mit antibakteriellen Eigenschaften verwendet. Sie zeigen vielversprechende therapeutische Wirkungen gegen multiresistente Stämme. So haben bestimmte synthetisierte Verbindungen ein signifikantes antibakterielles Potenzial gegenüber grampositiven Staphylococcus epidermidis und gramnegativen Pseudomonas aeruginosa gezeigt, wobei die minimalen Hemmkonzentrationen (MHK) ihre Wirksamkeit belegen .

Antifungale Anwendungen

Diese Verbindungen weisen auch antifungale Aktivitäten auf. In vergleichenden Studien haben einige 2-Aminothiazol-Derivate größere Hemmzonen gegen Pilze wie Candida glabrata und Candida albicans gezeigt als das Referenzmedikament Nystatin, was ihr Potenzial als antifungale Mittel nahelegt .

Anti-HIV-Anwendungen

Die strukturelle Vielseitigkeit von 2-Aminothiazol ermöglicht die Entwicklung von Analoga mit Anti-HIV-Eigenschaften. Die Fähigkeit, an Zielenzyme anzudocken, die für den HIV-Lebenszyklus entscheidend sind, macht diese Verbindungen wertvoll bei der Suche nach neuen Behandlungen gegen HIV-Infektionen .

Antioxidative Eigenschaften

2-Aminothiazol-basierte Verbindungen sind mit antioxidativen Aktivitäten verbunden. Ihre Fähigkeit, freie Radikale abzufangen, macht sie zu Kandidaten für die Forschung nach Behandlungen von Krankheiten, die durch oxidativen Stress verursacht werden .

Antitumor- und zytotoxische Aktivitäten

Das 2-Aminothiazol-Gerüst hat sich als vielversprechende Struktur in der Krebsmedikamentenentwicklung herauskristallisiert. Verschiedene Analoga haben eine potente und selektive inhibitorische Aktivität gegen eine breite Palette menschlicher Krebszelllinien gezeigt, darunter Brust-, Leukämie-, Lungen-, Kolon-, ZNS-, Melanom-, Ovarial-, Nieren- und Prostatakrebs .

Entzündungshemmende und analgetische Anwendungen

Aufgrund ihrer chemischen Struktur können 2-Aminothiazol-Derivate als entzündungshemmende und analgetische Mittel wirken. Dies macht sie nützlich bei der Entwicklung neuer Medikamente zur Behandlung von Schmerzen und Entzündungen .

Neuroprotektive Wirkungen

Thiazol-Derivate wurden als an der Synthese von Neurotransmittern wie Acetylcholin beteiligt gefunden, das für die normale Funktion des Nervensystems entscheidend ist. Dies deutet auf mögliche Anwendungen im Bereich des Neuroschutzes und der Behandlung neurologischer Erkrankungen hin .

Antihypertensive Aktivität

Einige Thiazol-Derivate sollen eine antihypertensive Aktivität aufweisen. Dies deutet darauf hin, dass sie bei der Entwicklung neuer Medikamente zur Behandlung von Bluthochdruck eingesetzt werden könnten .

Zukünftige Richtungen

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, future research could focus on the development of new 2-aminothiazole derivatives with potential therapeutic applications .

Wirkmechanismus

Target of Action

The primary target of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell.

Biochemical Pathways

The inhibition of Biotin Carboxylase by 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide could affect several biochemical pathways. Primarily, it may disrupt the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids. Additionally, it could impact the energy production within the cell, as Biotin Carboxylase is involved in the carboxylation of acetyl-CoA, a key step in the citric acid cycle .

Result of Action

The molecular and cellular effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide’s action would largely depend on its interaction with Biotin Carboxylase. By inhibiting this enzyme, the compound could potentially disrupt fatty acid synthesis and energy production within the cell . This could lead to a variety of downstream effects, including changes in cell growth and proliferation.

Biochemische Analyse

Biochemical Properties

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects can have profound implications for cellular function and health.

Molecular Mechanism

The molecular mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can influence gene expression by interacting with DNA or RNA, thereby affecting transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which may include alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAODOJFVLUMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

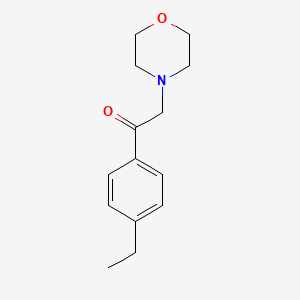

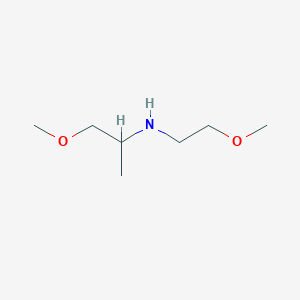

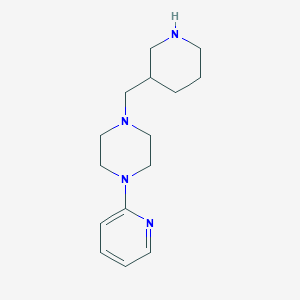

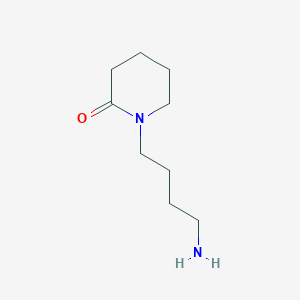

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)

![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)

![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)

![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)

![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)

![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)